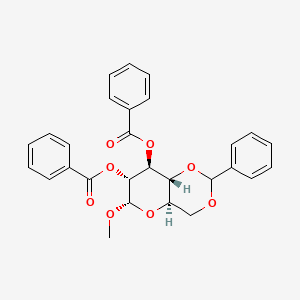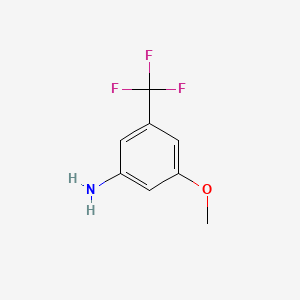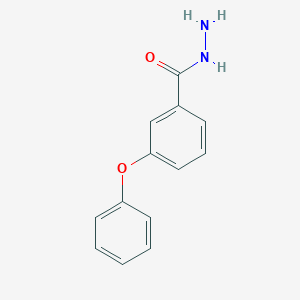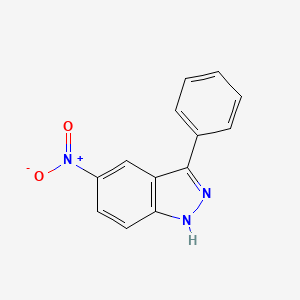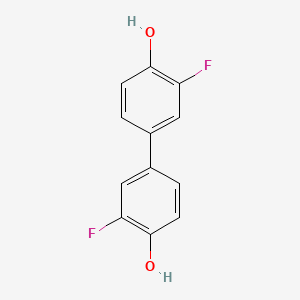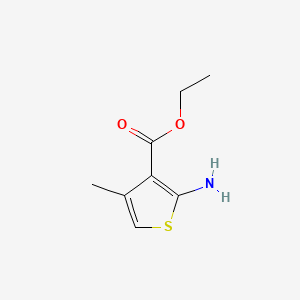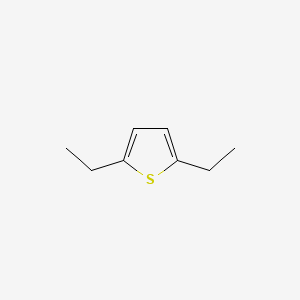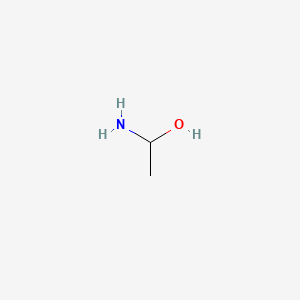
4-Chloro-2-phenylquinoline
Descripción general
Descripción
4-Chloro-2-phenylquinoline is a chemical compound with the linear formula C15H10ClN . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H10ClN . It has a molecular weight of 239.707 .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
4-Chloro-2-phenylquinoline is a versatile compound used in the synthesis of various derivatives. For instance, Tsai et al. (2008) synthesized novel 4-amino-2-phenylquinoline derivatives by reacting various 4-chloro-2-arylquinoline compounds with amide solvents. This demonstrates the compound's utility in creating derivatives with potential applications in different fields (Tsai et al., 2008). Similarly, Rivkin and Adams (2006) described the rapid synthesis of 4-hydroxy-3-phenylquinolin-2(1H)-ones via a solvent-free microwave cyclocondensation reaction, showcasing its use in creating structurally varied molecules (Rivkin & Adams, 2006).
Antimicrobial and Antifungal Properties
Some derivatives of this compound exhibit antimicrobial and antifungal properties. For example, Sarveswari and Vijayakumar (2016) synthesized compounds using a microwave-assisted method and found them effective against various Gram-negative and Gram-positive organisms, as well as fungal organisms (Sarveswari & Vijayakumar, 2016). Additionally, Bhatt and Agrawal (2010) reported the synthesis of derivatives with broad-spectrum antimicrobial activity, highlighting the compound's potential in developing new antimicrobial agents (Bhatt & Agrawal, 2010).
Antioxidant and Anti-diabetic Potential
Murugavel et al. (2017) synthesized chloroquinoline derivatives and evaluated their antioxidant activities, finding them effective in reducing high glucose levels in the human body. This suggests potential applications in treating oxidative stress-related disorders and diabetes (Murugavel et al., 2017).
Electroluminescence and Sensing Applications
Tonzola et al. (2007) explored the use of oligoquinolines, including those derived from this compound, in the development of high-efficiency blue organic light-emitting diodes (OLEDs). These compounds showed promising results in electronic applications (Tonzola et al., 2007). Additionally, Maity et al. (2018) used 2-Phenylquinoline in the creation of fluorescent sensors, demonstrating its application in environmental monitoring and detection of specific chemicals (Maity et al., 2018).
Catalysis and Chemical Reactions
Friesen and Trimble (2004) described the use of this compound in Suzuki cross-coupling reactions, highlighting its role as a catalyst or reactant in organic synthesis, particularly in the formation of more complex quinoline derivatives (Friesen & Trimble, 2004).
Propiedades
IUPAC Name |
4-chloro-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVDSTVYOFXBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299066 | |
| Record name | 4-chloro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4979-79-7 | |
| Record name | 4979-79-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-2-PHENYLQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a notable synthetic route for producing 4-Chloro-2-phenylquinoline?
A1: A novel one-pot oxidative deformylation method utilizes ferric chloride hexahydrate to synthesize 4-Chloro-2-phenylquinolines from corresponding N-formyldihydroquinolines. [, ]
Q2: Has this compound been incorporated into any metal complexes, and if so, what are their potential applications?
A2: Yes, this compound has been successfully incorporated as a ligand in a half-sandwich iridium(III) complex. This complex, [Ir(η5:κ1-C5Me4CH2py)(this compound)]PF6, demonstrated potent anticancer activity against MCF7 cancer cells, surpassing the potency of cisplatin. This activity is attributed to the complex's ability to disrupt mitochondrial membrane potential and induce oxidative stress. []
Q3: Are there any studies investigating the impact of solvent choice on reactions involving this compound derivatives?
A3: Yes, research has explored the amination reactions of this compound derivatives using amide solvents. [] This suggests ongoing investigation into the influence of solvent properties on the reactivity and potential applications of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




